

Application Note: N-Decanoylmorpholine in Cell Permeability Assays

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Compound of Interest

Compound Name: N-Decanoylmorpholine

CAS No.: 5299-65-0

Cat. No.: B1347060

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Compound: **N-Decanoylmorpholine** (CAS: 5299-65-0) Synonyms: 4-Decanoylmorpholine, N-Caprylmorpholine Application: Trans-epithelial Permeability Enhancement & Barrier Modulation Studies Cell Models: Caco-2 (Intestinal), MDCK (Renal/Epithelial)[1][2][3][4]

Introduction & Mechanism of Action

N-Decanoylmorpholine is an amphiphilic amide surfactant belonging to the class of N-alkylmorpholines.[1][2][3][4] While historically utilized in agrochemical formulations and transdermal drug delivery research, its application in cell culture (specifically Caco-2 or MDCK monolayers) is primarily focused on evaluating barrier modulation strategies for poorly soluble or poorly permeable drugs (BCS Class III/IV).[1][2][3][4]

Mechanistic Insight

Unlike specific tight-junction modulators (e.g., chitosan), **N-Decanoylmorpholine** acts primarily through lipid bilayer perturbation.[1][2][3][4]

- **Lipid Fluidization:** The decanoyl (C10) tail inserts into the hydrophobic domain of the cell membrane, increasing fluidity and disorder.

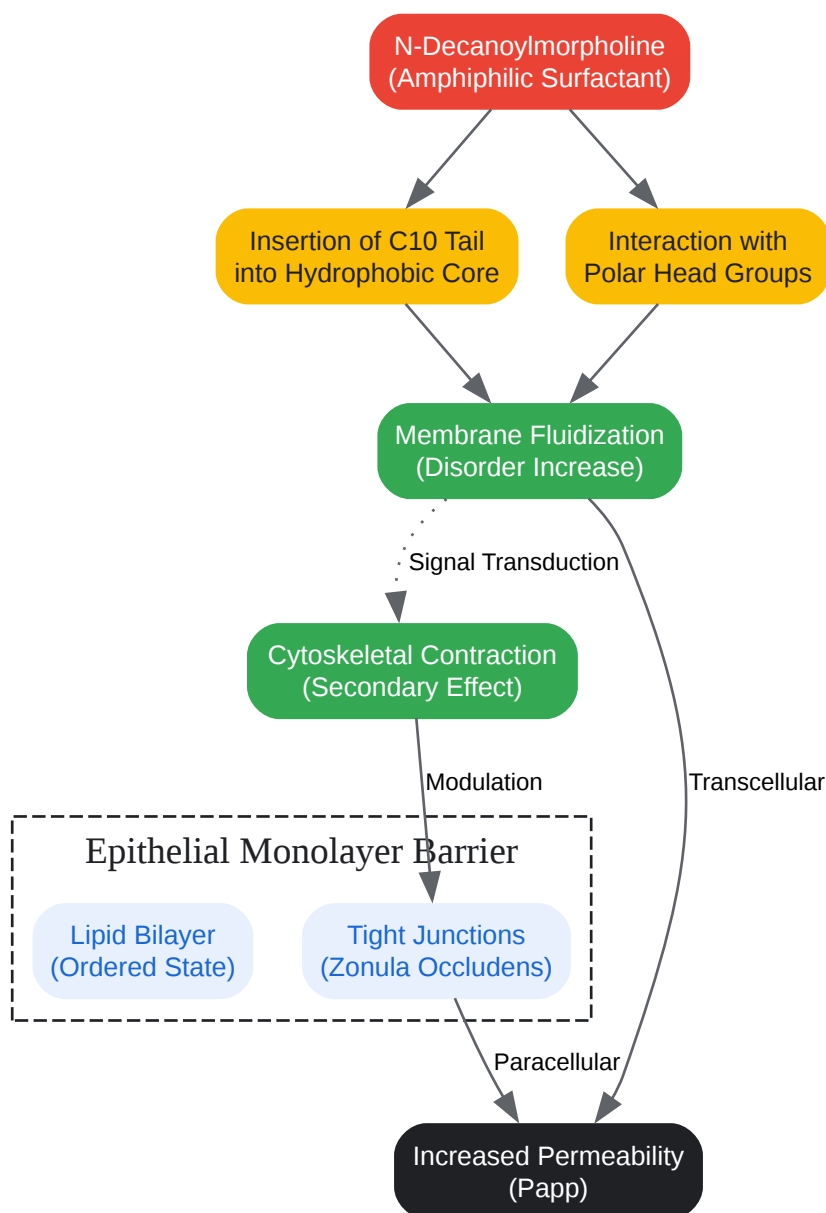
- Polar Head Interaction: The morpholine head group interacts with the polar interface of the membrane, potentially altering hydration shells and reducing barrier resistance.[5]
- Outcome: This results in a transient increase in both transcellular (membrane partitioning) and paracellular (tight junction leakiness due to cytoskeletal contraction) permeability.[1][2][3][4]

“

Critical Note: As a surfactant-like enhancer, NDCM exhibits a steep dose-toxicity curve.[1][2][3][4] The therapeutic window between "permeability enhancement" and "membrane lysis" is narrow.[4] This protocol emphasizes safety thresholds.

Visualized Mechanisms & Workflow

Figure 1: Mechanism of Action



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Caption: Mechanistic pathway of **N-Decanoylmorpholine** inducing epithelial barrier permeability via lipid fluidization and secondary tight junction modulation.[1][2][3][4]

Pre-Assay Preparation[1][2][3]

Material Specifications

- **N-Decanoylmorpholine:** >98% Purity.[1][2][3][4] Liquid at RT.
- Vehicle: DMSO (Dimethyl sulfoxide).[1][2][3][4]

- Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 10 mM HEPES, pH 7.4.[1][2][4]

Stock Solution Protocol

- Primary Stock (100 mM): Weigh **N-Decanoylmorpholine** (MW ~241.37 g/mol) and dissolve in sterile DMSO.
 - Calculation: Dissolve 24.1 mg in 1 mL DMSO.[1][2][3][4]
- Storage: Aliquot into amber glass vials (surfactants may leach plastics over time) and store at -20°C. Stable for 3 months.

Working Solutions

Prepare fresh on the day of the assay. Dilute Primary Stock into HBSS.

- Target Concentrations: 10 μ M, 50 μ M, 100 μ M, 250 μ M, 500 μ M.[4]
- Vehicle Control: HBSS + DMSO (matched to the highest DMSO concentration used, typically <0.5%).

Phase I: Cytotoxicity Range-Finding (Mandatory)

Before running transport studies, you must define the Maximum Non-Toxic Concentration (MNTC).[1][2][4] Surfactants can cause irreversible membrane damage which mimics "permeability" but is actually cell death.[1][2][3][4]

Assay: MTT or LDH Release Assay. Cells: Caco-2 (seeded in 96-well plates, differentiated for 14-21 days).[1][2][3][4]

- Dose: Incubate cells with NDCM (10–1000 μ M) for 2 hours (standard transport time).
- Readout: Measure viability relative to Vehicle Control.
- Criteria: Select the highest concentration that maintains >90% viability.
 - Expected Range: 50–200 μ M is typically the safe window for morpholine surfactants in epithelial models.[4]

Phase II: Transport & Permeability Protocol

Experimental Setup

- System: Transwell® polycarbonate inserts (0.4 μm pore size, 12-well).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Differentiation: Caco-2 cells cultured for 21 days post-seeding.
- Integrity Check: Only use monolayers with TEER > 300 $\Omega\cdot\text{cm}^2$.

Step-by-Step Workflow

Step 1: Equilibration[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Remove culture medium.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Wash monolayers 2x with pre-warmed HBSS (37°C).
- Equilibrate in HBSS for 30 mins at 37°C.
- Measure Baseline TEER (TEER₀).

Step 2: Dosing[\[4\]](#)

- Apical Chamber (Donor): Add 0.5 mL of NDCM Working Solution containing a paracellular marker (e.g., Lucifer Yellow 100 μM or FD4).[\[1\]](#)[\[2\]](#)[\[4\]](#)
 - Note: Co-incubation of NDCM with your drug of interest occurs here.[\[3\]](#)[\[4\]](#)
- Basolateral Chamber (Receiver): Add 1.5 mL of fresh HBSS.

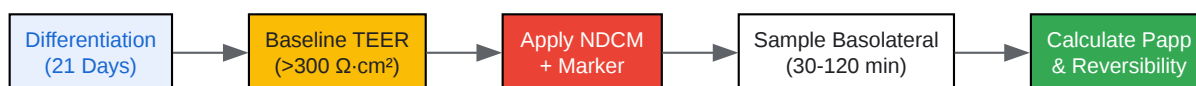
Step 3: Incubation & Sampling[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.
- Sampling: Withdraw 100 μL from the Basolateral chamber at $t = 30, 60, 90,$ and 120 min.
- Replenishment: Immediately replace withdrawn volume with 100 μL fresh HBSS to maintain hydrostatic pressure.

Step 4: Post-Assay Integrity[\[1\]](#)[\[2\]](#)[\[4\]](#)

- After 120 min, remove donor solution.[1][2][3][4]
- Wash 2x with HBSS.[1][2][3][4]
- Add fresh media and equilibrate for 24 hours.
- Measure Recovery TEER (TEER₂₄): This confirms if the permeability enhancement was reversible (safe) or permanent (toxic).[1][2][3][4]

Figure 2: Experimental Workflow



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Caption: Linear workflow for Caco-2 permeability assessment using **N-Decanoylmorpholine**.

Data Analysis

Calculation of Papp (Apparent Permeability Coefficient)

[1][4]

Parameter	Definition	Unit
dQ/dt	Rate of permeation (slope of cumulative amount vs. time)	μmol/sec
A	Surface area of the insert	cm ²
C ₀	Initial donor concentration	μM (or μmol/mL)

Interpretation Guide

Metric	Observation	Conclusion
TEER Reduction	< 20% drop	No significant enhancement.
TEER Reduction	30–50% drop (Reversible)	Ideal Enhancement. Tight junctions opened transiently.[1][2][3][4]
TEER Reduction	> 80% drop (Irreversible)	Toxicity. Monolayer destruction.[1][2][3][4]
Lucifer Yellow	Papp > 1.0×10^{-6} cm/s	Loss of barrier integrity (Paracellular leak).[1][2][3][4]

Troubleshooting & Safety

- Precipitation: NDCM is lipophilic.[1][2][3][4] If precipitation occurs in HBSS, add 0.5% BSA to the buffer to aid solubility, though this may reduce free surfactant concentration.
- Non-Specific Binding: Morpholines can adsorb to plastic.[1][2][3][4] Use glass-coated or low-binding plates for stock preparation.[1][2][3][4]
- Safety: NDCM is a skin irritant (H315) and eye irritant (H319).[1][2][3][4] Handle with gloves and eye protection inside a biosafety cabinet.[1][2][3][4]

References

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